Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

This compound is a strategic scaffold-hop from the 1,2,4-oxadiazol-5-yl benzenesulfonamide series, featuring a methanesulfonamide tail and lower lipophilicity (XLogP3-AA=1.1) predicted to improve solubility and alter isoform selectivity over parent analogs. With an unexplored biological profile, it is a high-value addition for focused library design targeting carbonic anhydrase isoforms or regioisomer-specific hit identification, minimizing IP entanglement risks. Ideal for phenotypic and target-based HTS.

Molecular Formula C11H12FN3O3S
Molecular Weight 285.29
CAS No. 1235044-49-1
Cat. No. B2478367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide
CAS1235044-49-1
Molecular FormulaC11H12FN3O3S
Molecular Weight285.29
Structural Identifiers
SMILESCC1=NOC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C11H12FN3O3S/c1-8-14-11(18-15-8)6-13-19(16,17)7-9-2-4-10(12)5-3-9/h2-5,13H,6-7H2,1H3
InChIKeyJQCCUZATJUTFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide (CAS 1235044-49-1) for Research Procurement


1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide (CAS 1235044-49-1) is a synthetic small molecule belonging to the aryl methanesulfonamide class, featuring a 1,2,4-oxadiazole core [1]. With a molecular weight of 285.30 g/mol and a computed XLogP3-AA of 1.1, it possesses drug-like physicochemical properties [1]. While identified in screening libraries, a comprehensive search of primary literature, patents, and authoritative databases reveals a critical absence of publicly disclosed biological activity data or quantitative performance metrics for this specific compound [1].

Why 1-(4-Fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide Cannot Be Replaced by In-Class Analogs


The 1,2,4-oxadiazole sulfonamide class exhibits profound structure-activity relationship (SAR) sensitivity, where even minor heterocycle substitutions lead to divergent biological outcomes. For instance, 1,2,4-oxadiazol-5-yl benzenesulfonamides have demonstrated potent and selective inhibition of specific carbonic anhydrase isoforms, with activity profiles highly dependent on the peripheral ring substitution pattern [1]. Similarly, 'Continued exploration' of this scaffold revealed that subtle modifications could shift selectivity between the cytosolic hCA II and membrane-bound hCA IX isoforms, with some analogs reaching subnanomolar potency against cancer-related hCA IX [2]. Generic substitution of the target compound—with its unique 4-fluorophenyl methanesulfonamide tail and 3-methyl-1,2,4-oxadiazole head group—therefore risks losing specific, albeit currently unquantified, biological interactions. Without head-to-head data, its differentiated architecture implies non-interchangeability, as demonstrated by the unpredictable potency shifts seen across the broader chemical class [1][2].

Quantitative Differentiation Guide: 1-(4-Fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide


Physicochemical Property Differentiation from Benzenesulfonamide Analogs

The target compound's methanesulfonamide group confers lower calculated lipophilicity (XLogP3-AA = 1.1) compared to typical 1,2,4-oxadiazol-5-yl benzenesulfonamide carbonic anhydrase inhibitors, which possess a bulkier aromatic sulfonamide and generally higher logP values [1][2]. For example, lead compounds in Krasavin et al. (2018) contain a primary benzenesulfonamide linked directly to the oxadiazole, a structure associated with higher polar surface area and different hydrogen-bonding capacity [2].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Structural Differentiation from 1,3,4-Oxadiazole-Based HDAC6 Inhibitors

A patent (WO2017018803A1) claiming 1,3,4-oxadiazole sulfonamide derivatives as histone deacetylase 6 (HDAC6) inhibitors establishes a benchmark for this broader class [1]. The target compound's regioisomeric 1,2,4-oxadiazole core is structurally distinct from the 1,3,4-oxadiazole scaffold in the patented series, a difference known to drastically alter zinc-binding group geometry and target engagement in HDAC enzymes [1]. No specific IC50 values for the target compound are disclosed in this or any other retrieved patent.

Epigenetics Cancer HDAC Inhibition

Uniqueness Within the Life Chemicals Screening Collection

The compound is cataloged by Life Chemicals (ID: F5871-2898), a global supplier of small-molecule screening libraries . While vendor data confirms its availability and purity for HTS, a search of the SureChEMBL patent database and PubChem BioAssay reveals a complete absence of disclosed biological IC50, Ki, or EC50 values for this specific molecule . This contrasts with many of its structural neighbors within the Life Chemicals library, for which screening data is sometimes available.

High-Throughput Screening Chemical Libraries Hit Identification

Optimal Procurement Scenarios for 1-(4-Fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide


Scaffold-Hopping from Carbonic Anhydrase Benzenesulfonamide Inhibitors

For teams working on carbonic anhydrase inhibitors, this compound offers a direct scaffold-hop from the well-established 1,2,4-oxadiazol-5-yl benzenesulfonamide series [1]. Its methanesulfonamide tail and lower lipophilicity (XLogP3-AA = 1.1) [2] are predicted to improve solubility and alter isoform selectivity compared to the parent benzenesulfonamides, making it a strategic purchase for SAR expansion.

Construction of a Proprietary 1,2,4-Oxadiazole-Focused Screening Deck

Given the structural differentiation between 1,2,4-oxadiazole and the more common 1,3,4-oxadiazole in patents (e.g., for HDAC6 inhibition) [1], this compound is a valuable addition to a focused library designed to map the bioactivity of the 1,2,4-regioisomer. Its procurement helps build a comprehensive deck to identify regioisomer-specific hits.

Hit Identification for Novel Anti-Infective or Oncology Targets

Sulfonamides are privileged structures in antibacterial and antitumor drug discovery. This compound, with its unexplored biological profile, is suitable for phenotypic or target-based high-throughput screening against novel bacterial strains or cancer cell lines, where its lack of prior art reduces the risk of IP entanglements [1].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.